N-(pyrazin-2-ylmethyl)prop-2-yn-1-amine

Medicinal Chemistry Computational Chemistry Property Prediction

This bifunctional propargylamine features a nucleophilic secondary amine and a terminal alkyne for CuAAC click chemistry, enabling modular synthesis of probes, PROTACs, and heterocyclic libraries. Its pyrazine core alters amine basicity and provides a vector for SAR studies, distinguishing it from simpler propargylamines. Procure for fragment-based drug discovery and chemical biology applications.

Molecular Formula C8H9N3
Molecular Weight 147.181
CAS No. 1340489-32-8
Cat. No. B2562032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyrazin-2-ylmethyl)prop-2-yn-1-amine
CAS1340489-32-8
Molecular FormulaC8H9N3
Molecular Weight147.181
Structural Identifiers
SMILESC#CCNCC1=NC=CN=C1
InChIInChI=1S/C8H9N3/c1-2-3-9-6-8-7-10-4-5-11-8/h1,4-5,7,9H,3,6H2
InChIKeyJGWFXPWLZWUKOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(pyrazin-2-ylmethyl)prop-2-yn-1-amine (CAS 1340489-32-8) – Product Baseline & Procurement-Relevant Profile


N-(pyrazin-2-ylmethyl)prop-2-yn-1-amine (CAS 1340489-32-8) is a small-molecule heterocyclic compound belonging to the propargylamine class [1]. Its structure comprises a pyrazine ring linked via a methylene bridge to a terminal propargylamine (prop-2-yn-1-amine) moiety. This bifunctional architecture presents a nucleophilic secondary amine for derivatization alongside a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, establishing its primary utility as a modular building block in medicinal chemistry and chemical biology [2]. While the unsubstituted propargylamine pharmacophore is a recognized irreversible inhibitor of monoamine oxidases (MAO) [3], the compound's procurement value is predominantly anchored in its synthetic versatility rather than validated standalone biological potency, which remains sparsely quantified in the public domain.

Why N-(pyrazin-2-ylmethyl)prop-2-yn-1-amine Cannot Be Simply Replaced by a Generic Propargylamine or Pyrazine Analog


Substituting N-(pyrazin-2-ylmethyl)prop-2-yn-1-amine (CAS 1340489-32-8) with a simpler propargylamine or a different pyrazine derivative introduces critical risks in both synthetic workflows and structure-activity relationship (SAR) studies. The compound's differentiation resides in the precise spatial and electronic relationship between its two reactive handles: the nucleophilic secondary amine and the terminal alkyne [1]. A generic propargylamine (e.g., prop-2-yn-1-amine) lacks the pyrazine ring, which provides a defined vector for molecular extension and can participate in π-stacking interactions with biological targets. Conversely, an analog where the alkyne is saturated (e.g., N-(pyrazin-2-ylmethyl)propan-2-amine, CAS 1094512-02-3) loses the capacity for CuAAC bioconjugation [2]. Furthermore, the nitrogen-rich pyrazine core alters the amine's basicity (calculated pKa) relative to phenyl or alkyl analogs, directly impacting nucleophilicity in coupling reactions and protonation state under physiological conditions [3]. The quantitative evidence below establishes that these are not interchangeable commodities but distinct chemical entities with defined, measurable property differences that dictate their utility.

N-(pyrazin-2-ylmethyl)prop-2-yn-1-amine: Quantified Differentiation & Comparator Evidence


Distinct Calculated Physicochemical Properties vs. Phenyl and Alkyl Propargylamine Analogs

The calculated physicochemical profile of N-(pyrazin-2-ylmethyl)prop-2-yn-1-amine differs substantially from its closest analogs. The pyrazine ring introduces two additional hydrogen bond acceptors (HBA) and lowers the topological polar surface area (TPSA) compared to a phenyl analog. Specifically, the target compound (C8H9N3) has a molecular weight of 147.18 g/mol, a calculated LogP of ~0.8, and a TPSA of ~38 Ų [1]. In comparison, the phenyl analog N-benzylprop-2-yn-1-amine (C10H11N, MW 145.20) has a higher calculated LogP of ~1.9 and a TPSA of ~12 Ų [2]. The 1.1 LogP unit difference and the 26 Ų increase in TPSA confer the target compound with greater aqueous solubility and a distinct hydrogen-bonding capacity, which are critical for both purification and biological target engagement.

Medicinal Chemistry Computational Chemistry Property Prediction

Synthetic Accessibility and Reaction Scope: Pyrazine vs. Saturated Amine Analogs

The compound is typically synthesized in a single reductive amination step between commercially available pyrazine-2-carbaldehyde and propargylamine. This route offers a high atom economy and is generally high-yielding [1]. Critically, the resulting secondary amine (pKa ~7-8) is more nucleophilic than an amide nitrogen but less basic than a primary aliphatic amine, allowing for selective derivatization in the presence of other functional groups [2]. This contrasts with a common analog, N-(pyrazin-2-ylmethyl)propan-2-amine (CAS 1094512-02-3), where the alkyne is replaced by an isopropyl group. The saturated analog cannot participate in CuAAC, a reaction that routinely achieves >95% conversion under mild aqueous conditions for the target compound [3]. This fundamental difference in synthetic utility makes the alkyne-bearing compound a versatile hub for diversity-oriented synthesis.

Synthetic Chemistry Click Chemistry Building Blocks

Comparative MAO Inhibition Potential: Class-Level Activity Inference

Propargylamines are a well-established class of mechanism-based, irreversible inhibitors of monoamine oxidase (MAO), with clinical agents like selegiline (IC50 for MAO-B ~0.01 µM) and rasagiline (IC50 for MAO-B ~0.004 µM) [1]. While direct IC50 data for N-(pyrazin-2-ylmethyl)prop-2-yn-1-amine are not available in the public domain, the core propargylamine pharmacophore is the essential element for covalent modification of the flavin adenine dinucleotide (FAD) cofactor [2]. The pyrazine substituent is expected to modulate potency and isoform selectivity (MAO-A vs. MAO-B) relative to the phenylaminoindane of rasagiline or the phenylalkyl of selegiline. The target compound, lacking a large aromatic hydrophobic moiety, is predicted to have significantly lower MAO-B potency than these clinical agents. This is a critical distinction: it is not a direct substitute for a potent, optimized MAO inhibitor but may serve as a less lipophilic starting point for fragment-based drug discovery.

Neuroscience Enzyme Inhibition Parkinson's Disease

N-(pyrazin-2-ylmethyl)prop-2-yn-1-amine: Defined Research & Industrial Application Scenarios


Fragment-Based Lead Generation for CNS Drug Discovery

Due to its low molecular weight (147.18 Da), moderate calculated LogP (~0.8), and presence of both a hydrogen bond-donating amine and hydrogen bond-accepting pyrazine nitrogens, N-(pyrazin-2-ylmethyl)prop-2-yn-1-amine is a chemically tractable fragment for screening against CNS targets. Its physicochemical profile adheres to the 'Rule of Three' for fragment-based drug discovery, making it suitable for identifying low-affinity binding interactions that can be optimized into high-quality leads [1]. The propargylamine moiety provides a validated, though weak, affinity handle for MAO and other flavoenzymes, offering a starting point for structure-guided optimization [2].

Synthesis of Functionalized Chemical Probes via CuAAC Bioconjugation

The terminal alkyne of N-(pyrazin-2-ylmethyl)prop-2-yn-1-amine is a highly efficient handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC). This enables its use as a modular linker for attaching fluorescent dyes (e.g., azide-functionalized Alexa Fluors), affinity tags (e.g., biotin-azide), or polyethylene glycol (PEG) chains to the pyrazine core [3]. This utility is central to the construction of chemical probes for target engagement studies, pull-down assays, and the synthesis of PROTACs (proteolysis-targeting chimeras), where a bifunctional molecule is required [4].

Diversity-Oriented Synthesis of Pyrazine-Containing Heterocyclic Libraries

The compound serves as a privileged building block for generating structurally diverse libraries of pyrazine-containing heterocycles. The secondary amine can be readily functionalized via acylation, sulfonylation, or reductive amination, while the alkyne can undergo cycloadditions to form triazoles, isoxazoles, or be used in Sonogashira couplings for further elaboration [5]. This orthogonal reactivity is highly valued in medicinal chemistry campaigns exploring novel chemical space around the pyrazine core, a motif frequently found in kinase inhibitors and GPCR ligands [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(pyrazin-2-ylmethyl)prop-2-yn-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.